Pyridinium, 3-benzoyl-1-methyl-
Description
Significance of Pyridinium (B92312) Architectures in Contemporary Chemical Sciences
Pyridinium architectures are fundamental scaffolds in numerous areas of chemical science due to their inherent reactivity and tunable properties. As cationic species, the pyridine (B92270) ring is activated towards nucleophilic attack, a feature that has been extensively exploited in organic synthesis. mdpi.com The electron-withdrawing nature of the positively charged nitrogen atom makes the pyridinium ring susceptible to addition reactions, enabling the construction of highly functionalized piperidines and other complex nitrogen-containing heterocycles. guidechem.com
The applications of pyridinium salts are diverse. They are widely utilized as catalysts, particularly in reactions where their basicity and electron-donating or -accepting capabilities can be harnessed. acs.org Furthermore, the structural framework of pyridinium compounds is a common feature in many natural products and biologically active molecules, which has spurred significant interest in their synthesis and modification for medicinal chemistry. nih.gov In materials science, pyridinium-based ionic liquids have gained attention for their unique solvent properties and potential applications in green chemistry. The ability to functionalize the pyridinium ring and the nitrogen atom allows for fine-tuning of their physical and chemical properties, making them highly adaptable for various applications.
Scope of Academic Research on Pyridinium, 3-benzoyl-1-methyl- and Analogous Systems
Academic research on Pyridinium, 3-benzoyl-1-methyl- and its analogs, more broadly classified as 3-acylpyridinium salts, is primarily centered on their reactivity as electrophiles in carbon-carbon bond-forming reactions. These compounds serve as valuable precursors for the synthesis of complex molecular architectures.
A significant area of investigation involves the addition of nucleophiles to the pyridinium ring. Organometallic reagents, such as Grignard reagents, have been shown to add to chiral pyridinium salts in a stereocontrolled manner, leading to the synthesis of important alkaloid frameworks like (+)-normetazocine. acs.org This highlights the utility of 3-acylpyridinium salts in asymmetric synthesis.
Furthermore, these pyridinium salts are key intermediates in multicomponent reactions. For instance, a palladium-catalyzed diastereoselective three-component reaction involving N-aryl diazoamides, pyridine, and chloroformate proceeds through the in-situ formation of an N-acylpyridinium salt, which is then trapped by a transient zwitterionic intermediate. nih.gov This strategy allows for the rapid assembly of biologically relevant 4-(2-oxoindolin-3-yl)-1,4-dihydropyridine derivatives with high efficiency. nih.gov
The synthesis of related heterocyclic systems, such as indolizine (B1195054) derivatives, has also been achieved starting from pyridinium ylides that are structurally analogous to Pyridinium, 3-benzoyl-1-methyl-. The thermal reaction of pyridinium 3,3-diacyl-1-benzoylallylides, prepared from pyridinium phenacylides, yields various substituted indolizines. rsc.org
The following table provides representative spectroscopic data for an analogous indolizine derivative, illustrating the types of characterization performed in this area of research.
| Compound | Spectroscopic Data |
| Methyl 3-Benzoyl-7-Methyl-2-Phenylindolizine-1-Carboxylate | FT-IR (KBr, cm⁻¹): 1708.81 (C=O), 1591.16 (C=O) ¹H-NMR (400 MHz, CDCl₃) δ: 9.56 (d, J = 7.2 Hz, 1H), 8.25 (s, 1H), 7.36–7.34 (d, J = 7.6 Hz, 2H), 7.16–7.09 (m, 3H), 7.03–7.00 (m, 5H), 6.92–6.90 (m, 1H), 3.70 (s, 3H), 2.53 (s, 3H) ¹³C-NMR (100 MHz, CDCl₃) δ: 188.13, 164.95, 140.77, 139.68, 139.49, 138.87, 133.94, 131.44, 131.15, 130.82, 129.10, 127.65, 127.35, 127.08, 126.75, 122.08, 118.44, 117.39, 103.42, 50.77, 21.64 LC-MS (ESI, Positive): m/z: [M + H]⁺: 370 mdpi.com |
Hierarchical Organization of Scholarly Inquiry
The scholarly inquiry into Pyridinium, 3-benzoyl-1-methyl- and related systems follows a logical and hierarchical progression, characteristic of chemical research.
At the foundational level, research focuses on the synthesis and characterization of these pyridinium salts. This includes the development of efficient methods for their preparation, such as the reaction of 3-benzoylpyridine (B1664120) with a methylating agent. The synthesis of 3-benzoyl-1-methylpyridin-1-ium iodide has been documented in the chemical literature, providing a basis for further studies. rsc.org Characterization is typically achieved through standard spectroscopic techniques like NMR and IR spectroscopy, as well as mass spectrometry, to confirm the structure and purity of the compounds. mdpi.com
The next level of inquiry investigates the fundamental reactivity of these compounds. This involves exploring their behavior in various chemical transformations, such as their reactions with different classes of nucleophiles and their participation in cycloaddition reactions. rsc.orgacs.org These studies aim to understand the regioselectivity and stereoselectivity of these reactions, which is crucial for their application in targeted synthesis.
Building upon this fundamental understanding, the subsequent tier of research is directed towards the application of these reactions in synthetic methodology . This involves using 3-acylpyridinium salts as key building blocks to construct more complex and often biologically active molecules. The synthesis of spiroindolines and various alkaloid precursors are prime examples of this application-driven research. acs.orgacs.org
Finally, at the highest level of the hierarchy, research may explore the functional properties of the novel compounds synthesized using these pyridinium salt methodologies. This can include the evaluation of their biological activity, such as anti-inflammatory or antimicrobial properties, or their potential use in materials science. nih.gov This hierarchical approach, from fundamental synthesis to functional application, allows for a systematic and thorough exploration of the chemical potential of Pyridinium, 3-benzoyl-1-methyl- and its analogs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-10H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRCSCQNZOBIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328381 | |
| Record name | Pyridinium, 3-benzoyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38495-55-5 | |
| Record name | Pyridinium, 3-benzoyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for Pyridinium, 3 Benzoyl 1 Methyl and Derivatives
Advanced Synthetic Routes to Pyridinium (B92312) Salts
The synthesis of pyridinium salts is fundamentally linked to the synthesis of the pyridine (B92270) core itself. Modern organic synthesis has developed several advanced, efficient, and versatile methods for constructing the pyridine ring, which can then be readily converted to the desired pyridinium salt.
Functionalization and Derivatization Strategies of Pyridinium, 3-benzoyl-1-methyl-
Site-Selective Carbon-Hydrogen Functionalization Mediated by N-Functionalized Pyridinium Scaffolds
The direct functionalization of carbon-hydrogen (C–H) bonds on the pyridine scaffold is a powerful tool in synthetic chemistry. However, achieving site-selectivity on the pyridine ring, which has multiple competing reaction sites (primarily C2, C3, and C4), presents a significant challenge. nih.gov Traditional methods like the Minisci reaction often require strongly acidic conditions and can lead to a mixture of regioisomers. nih.govresearchgate.net A modern and effective strategy to overcome these limitations involves the pre-functionalization of the pyridine nitrogen to form N-functionalized pyridinium salts. This approach enhances both the reactivity and selectivity of subsequent C–H functionalization reactions, allowing them to proceed under milder, acid-free conditions. nih.govacs.org
The activation of the pyridine ring through N-functionalization is particularly effective for radical-mediated processes. Under visible light photocatalysis, N-functionalized pyridinium salts can serve as potent radical precursors. acs.org This strategy provides exquisite regiocontrol, enabling the selective modification of the C2 and C4 positions, which are typically challenging to differentiate in unbiased systems. nih.govacs.org The choice of the N-functional group is crucial in directing the site of functionalization. For instance, studies have shown that phosphinoyl radicals can selectively yield C4-functionalized pyridines, while carbamoyl (B1232498) radicals tend to favor the C2 position. acs.org By modifying the nitrogen atom of a precursor to Pyridinium, 3-benzoyl-1-methyl-, chemists can steer the addition of new functional groups to specific positions on the ring, a technique invaluable for the late-stage functionalization of complex molecules. nih.gov
One advanced approach involves the use of N-aminopyridinium ylides to achieve ortho-selective (C2) functionalization. acs.org A photocatalytic strategy facilitates the ortho-selective aminopyridylation of olefins via a 1,3-dipolar cycloaddition, proceeding through a nonclassical radical-mediated pathway. acs.org This method circumvents the high energy barrier typically associated with such cycloadditions. acs.org The ability to precisely control the reaction site by choosing the appropriate N-functionalization represents a significant advancement in pyridine chemistry.
Table 1: Effect of N-Functionalization on Site-Selectivity in Pyridine C-H Functionalization
| N-Functionalizing Group/Strategy | Target Position | Reaction Type | Conditions | Reference |
| N-alkoxy, N-acyloxy | C2 / C4 | Nonclassical Minisci-type | Visible light, photocatalyst | acs.org, nih.gov |
| N-aminopyridinium ylide | C2 (ortho) | 1,3-dipolar cycloaddition | Visible light, photocatalyst | acs.org |
| Phosphinoyl radical precursor | C4 (para) | Radical addition | Visible light, photocatalyst | acs.org |
| Carbamoyl radical precursor | C2 (ortho) | Radical addition | Visible light, photocatalyst | acs.org |
Pyridine Activation Strategies for Carbon-Carbon Bond Formation
The inherent electron-deficient nature of the pyridine ring makes it resistant to many conventional carbon-carbon bond-forming reactions. uiowa.edu Pyridine activation, a concept centered on reacting the basic nitrogen atom with an electrophile, increases the electrophilicity of the ring and opens up diverse pathways for functionalization. uiowa.eduuiowa.edu This activation transforms the pyridine into a pyridinium salt, such as Pyridinium, 3-benzoyl-1-methyl-, making the C-H bonds more susceptible to nucleophilic attack or other bond-forming processes under milder conditions than those required for the unactivated parent heterocycle. uiowa.edu
Several strategies have been developed to leverage pyridine activation for C-C bond formation. One method involves the preparation of N-allyl pyridinium salts, which can undergo palladium-catalyzed allylation at the 2- or 4-positions of the pyridine ring. uiowa.edu Another approach utilizes pyridine N-oxides, which can be treated with reagents like triflic anhydride (B1165640) (Tf₂O) to generate highly reactive intermediates. researchgate.net These intermediates are sufficiently activated to react with nucleophiles, such as indoles, to achieve metal-free arylation at the nitrogen-adjacent (C2) position. researchgate.net
Furthermore, transition metal catalysis in conjunction with directing groups has emerged as a powerful method for selective C-H activation and subsequent C-C bond formation. For example, a nickel/Lewis acid catalytic system can achieve C-2 selective alkenylation of pyridines. acs.org Boryl pincer complexes of iridium and rhodium have also been shown to direct the C-H activation of the pyridine C2 position. acs.orgnih.gov In these systems, the Lewis acidic boron center coordinates to the pyridine nitrogen, directing the transition metal to cleave the adjacent C-H bond, which can then be functionalized. nih.gov These activation strategies are crucial for synthesizing complex substituted pyridines from simple precursors. uiowa.eduuiowa.edu
Table 2: Comparison of Pyridine Activation Strategies for C-C Bond Formation
| Activation Strategy | Activating Reagent | Type of C-C Bond Formed | Catalyst/Conditions | Reference |
| N-Allylation | Allyl Bromide | C-Allyl | Palladium catalyst | uiowa.edu |
| N-Oxide Formation | m-CPBA, H₂O₂ | C-Aryl | Tf₂O, metal-free | researchgate.net |
| Lewis Acid Activation | AlMe₃, BF₃·OEt₂ | C-Alkenyl | Nickel catalyst | acs.org |
| Boryl Pincer Complex | (PBP)IrCO | C-H Activation Precursor | Iridium complex | acs.org, nih.gov |
Ring Cleavage and Remodeling Methodologies for Substituted Pyridines
While the pyridine ring is known for its aromatic stability, under certain conditions, it can undergo ring cleavage and remodeling. These transformations, though less common than substitution reactions, are crucial for understanding the metabolic fate of pyridine-containing compounds and for synthetic applications that require skeletal reorganization. nih.govnovartis.com The cleavage of C–N or C–C bonds within the aromatic heterocycle is a key step in industrial hydrodenitrogenation (HDN) processes and has been observed in the metabolism of pharmaceuticals. nih.gov
Mechanistic studies on rhenium(I) carbonyl complexes with bipyridine or phenanthroline ligands have shed light on the pyridine ring-opening process. nih.gov Computational calculations show that the process is initiated by the dearomatization of the pyridine ring, followed by deprotonation. This deprotonation is a critical step that triggers ring contraction, leading to the extrusion of the nitrogen atom and the cleavage of a C–N bond. nih.gov
In a biological context, the metabolism of the drug vismodegib, which contains a pyridine ring, has been shown to produce several pyridine ring-cleaved metabolites. novartis.com In vitro and in vivo studies using stable-labeled isotopes demonstrated that cytochrome P450 enzymes are involved in the formation of these metabolites. The mechanism involves oxidation of the pyridine ring, leading to unstable intermediates that subsequently undergo ring opening. novartis.com These studies provide a framework for understanding the potential degradation pathways of other substituted pyridiniums, including 3-benzoyl-1-methyl-pyridinium, highlighting that enzymatic or chemical oxidation can lead to the cleavage and remodeling of the heterocyclic core.
Green Chemistry Principles in Pyridinium, 3-benzoyl-1-methyl- Synthesis
The synthesis of pyridinium salts and their derivatives is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Key goals include minimizing waste, using safer solvents, improving energy efficiency, and employing renewable feedstocks. unibo.it Applying these principles to the synthesis of Pyridinium, 3-benzoyl-1-methyl- involves developing methodologies that are not only efficient but also environmentally benign.
Environmentally Benign Solvents and Catalyst-Free Protocols
A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. nih.gov Water, ionic liquids, supercritical fluids, and polyethylene (B3416737) glycol (PEG) have been explored as benign reaction media for a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net For pyridine synthesis, solvent-free, or neat, reactions represent an ideal green methodology, as they eliminate solvent waste entirely. rsc.org
Solvent-free synthesis can often be achieved through mechanochemistry, where mechanical force (e.g., grinding with a mortar and pestle or ball milling) is used to initiate reactions between solid reagents. rsc.orgsrce.hr This technique has been successfully applied to aldol (B89426) and Michael addition reactions in the multi-step synthesis of complex pyridines, proceeding in high yield without any solvent. acs.org
In addition to avoiding hazardous solvents, green protocols aim to reduce or eliminate the need for catalysts, particularly those based on heavy metals. Catalyst-free C–H functionalization of pyridine N-oxides with dialkylcyanamides has been developed as a solvent- and halide-free method to produce substituted ureas. rsc.org This atom-economical approach proceeds with good-to-high yields and demonstrates that complex transformations can be achieved under environmentally friendly conditions by activating the starting materials appropriately. rsc.org
Table 3: Green Solvents and Conditions for Pyridine Synthesis
| Method | Green Principle | Example Reaction | Conditions | Reference |
| Solvent-free Synthesis | Waste Prevention | Aldol/Michael Addition | Grinding, room temp. | rsc.org, acs.org |
| Aqueous Media | Safer Solvents | Synthesis of Thiocarbamates | Ultrasound, room temp. | nih.gov |
| Polyethylene Glycol (PEG) | Benign Solvents | Suzuki Cross-Coupling | Microwave, 100°C | researchgate.net |
| Catalyst-free Protocol | Atom Economy | C-H Functionalization | Neat, 60°C | rsc.org |
Ultrasound-Assisted and Microwave-Enhanced Green Synthesis
The use of alternative energy sources like microwave irradiation and ultrasound is a cornerstone of green synthetic chemistry. youtube.com These techniques can dramatically accelerate reaction rates, leading to significantly shorter reaction times, improved product yields, and often higher product purity compared to conventional heating methods. nih.govyoutube.com
Microwave-assisted organic synthesis relies on the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat (dielectric heating). youtube.com This process provides rapid and uniform heating throughout the reaction vessel, often leading to a reduction in side product formation. youtube.com This technology has been effectively used in the synthesis of poly-alkylpyridinium salts, where microwave irradiation of the corresponding 3-alkylpyridine monomer drastically reduces polymerization time and improves control over the polymer size. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. nih.govyoutube.com This collapse generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate chemical reactions in both homogeneous and heterogeneous systems. nih.gov Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, often in aqueous media, leading to high yields in short reaction times and simplifying product purification. nih.gov
Table 4: Comparison of Conventional vs. Green Energy Sources in Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted | Ultrasound-Assisted | Reference |
| Heterocycle Synthesis | 5 hours, 55% yield (in ethanol) | Not specified | 1 hour, 96% yield (in water) | nih.gov |
| Poly-alkylpyridinium Synthesis | Refluxing for hours/days | 30 minutes to 48 hours | Not specified | nih.gov |
| Dihydropyrano[2,3-c]pyrazole Synthesis | Not specified | Not specified | 35 minutes, 92% yield (in water) | nih.gov |
| General Organic Reactions | 2-3 hours reflux | 2-3 minutes irradiation | Varies | youtube.com |
Reactivity and Transformation Mechanisms of Pyridinium, 3 Benzoyl 1 Methyl
Organic Reaction Pathways Involving Pyridinium (B92312), 3-benzoyl-1-methyl-
Electrophilic and Nucleophilic Reactivity Profiles
The positively charged nitrogen atom in the pyridinium ring renders the entire aromatic system highly electron-deficient, making it a potent electrophile. Consequently, it is susceptible to attack by nucleophiles. Nucleophilic addition typically occurs at the positions ortho (C2, C6) and para (C4) to the heteroatom, as these positions bear the greatest partial positive charge.
For 1,3-disubstituted pyridinium ions, the site of nucleophilic attack is influenced by the nature of the substituents. researchgate.net In a notable example, the reaction of 3-benzoyl-1-methylpyridinium perchlorate (B79767) with N,N-dimethylhydrazine results in nucleophilic attack on the pyridinium ring rather than at the carbonyl carbon of the benzoyl group. researchgate.net This reaction proceeds through a complex mechanism known as SN(ANROC), which involves the Addition of the Nucleophile, Ring Opening, and Ring Closure. researchgate.net Studies on similar 1,3-disubstituted pyridinium compounds show that nucleophiles like ammonia (B1221849) can attack either the C-2 or C-6 position, depending on the electronic properties of the C-3 substituent. researchgate.net The strong electron-withdrawing character of the pyridinium core significantly activates the ring for nucleophilic aromatic substitution reactions. researchgate.net
Pyridinium Ylide-Mediated Cycloaddition Reactions and Mechanism
Pyridinium salts possessing an electron-withdrawing group, such as a benzoyl group, on a carbon atom attached to the ring nitrogen or on the ring itself, can be deprotonated by a base to form a stabilized pyridinium ylide. researchgate.netrsc.org These ylides are stable, zwitterionic species that act as 1,3-dipoles in cycloaddition reactions. researchgate.net
The most common application of these ylides is in [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes (dipolarophiles) to synthesize various heterocyclic systems. rsc.orgresearchgate.net The reaction of a pyridinium ylide derived from a benzoyl-substituted pyridinium salt with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a primary route to forming indolizine (B1195054) derivatives. researchgate.netclockss.org The mechanism is generally described as a concerted, pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the ylide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mdpi.com The reaction initially forms a dihydroindolizine intermediate, which subsequently undergoes spontaneous aromatization, often via air oxidation, to yield the stable indolizine product. mdpi.comnih.gov While the benzoyl group is a common stabilizing group for these reactions, it can be substituted with other electron-withdrawing groups like esters or amides to modulate reactivity. mdpi.comnih.gov
| Pyridinium Ylide Precursor | Dipolarophile | Product Type | Conditions | Reference |
|---|---|---|---|---|
| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (DMAD) | Indolizine | Base (e.g., triethylamine), room temp. | clockss.org |
| Pyridinium bis(methoxycarbonyl)methylide | Cyclooctyne | Indolizine | Toluene, reflux | clockss.org |
| N-(cyanomethyl)pyridinium chloride | Methyl 3-phenyl-2H-azirine-2-carboxylate | Pyrrole derivative | Triethylamine | researchgate.net |
| Pyridinium salt | Enone | 2,3-Dihydrofuran | Base (e.g., K₂CO₃), acetonitrile | organic-chemistry.org |
Radical Reactions and Their Role in Pyridinium Functionalization
In modern organic synthesis, N-functionalized pyridinium salts have emerged as highly effective precursors for radical-based transformations. researchgate.netacs.org These reactions, often initiated by visible light with or without a photocatalyst, provide a powerful method for the direct C–H functionalization of the pyridine (B92270) core. researchgate.netacs.orgnih.gov This approach offers significant advantages over classical radical reactions like the Minisci reaction, particularly in terms of regioselectivity and milder, acid-free reaction conditions. acs.orgnih.gov
The pyridinium salt acts as a redox-active species that, upon single-electron reduction, can generate a radical intermediate. This allows for exquisite regiocontrol, directing functionalization to the C2 and C4 positions of the pyridine ring. researchgate.netnih.gov The precise site of radical addition (C2 vs. C4) can be influenced by the nature of the incoming radical. For example, studies have shown that carbamoyl (B1232498) radicals can selectively functionalize the C2 position, a preference attributed to electrostatic attraction between the radical's oxo group and the pyridinium nitrogen. acs.orgnih.gov In contrast, less interactive phosphinoyl radicals may preferentially add to the C4 position. acs.orgnih.gov This methodology is particularly valuable for the late-stage functionalization of complex bioactive molecules. researchgate.netnih.gov
| Radical Source | Pyridinium Substrate | Major Product Position | Key Factor for Selectivity | Reference |
|---|---|---|---|---|
| Carbamoyl radicals | N-substituted Pyridinium | C2 | Electrostatic attraction | acs.orgnih.gov |
| Phosphinoyl radicals | N-substituted Pyridinium | C4 | Intrinsic preference (less interaction) | acs.orgnih.gov |
| Alkyl radicals | N-functionalized Pyridinium | C2 or C4 | N-substituent, reaction conditions | researchgate.netacs.org |
Charge Transfer Interactions in Reaction Mechanisms
Charge transfer phenomena play a crucial role in the reaction mechanisms of pyridinium salts. A key development in this area is the use of light-absorbing electron donor-acceptor (EDA) complexes formed between pyridinium salts and suitable electron-rich donor molecules. researchgate.netacs.org Upon irradiation, these EDA complexes can facilitate single-electron transfer to initiate radical reactions, in some cases obviating the need for an external photocatalyst. researchgate.netacs.org
This concept extends to the transition states of radical additions. The interaction between a nucleophilic carbon-centered radical and the highly electrophilic pyridinium ring exhibits significant charge-transfer character. clockss.org This charge-transfer interaction in the transition state helps to explain why nucleophilic radicals react with protonated heteroaromatic bases in a highly selective manner, mirroring the behavior of ionic nucleophiles. clockss.org
Oxidation and Reduction Chemistry
Mechanistic Investigations of Oxidation Reactions (e.g., by Pyridinium Chlorochromate)
The query regarding the oxidation of Pyridinium, 3-benzoyl-1-methyl- by Pyridinium Chlorochromate (PCC) highlights a common point of clarification in pyridinium chemistry. PCC is not a reagent used to oxidize stable ketones or pyridinium rings; rather, PCC is a well-known oxidizing agent itself, comprised of a pyridinium cation, a chlorochromate anion ([CrO₃Cl]⁻), and is used for the controlled oxidation of other functional groups. masterorganicchemistry.comlibretexts.org
The primary use of PCC is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.comnumberanalytics.com The mechanism of this reaction involves the initial formation of a chromate (B82759) ester between the alcohol and the chromium center. libretexts.orgchemistrysteps.com This is followed by an elimination step, where a base (such as pyridine present in the reagent) removes a proton from the carbon bearing the oxygen. masterorganicchemistry.comlibretexts.org This facilitates the formation of the carbon-oxygen double bond and the concomitant reduction of the chromium from Cr(VI) to Cr(IV). libretexts.orgchemistrysteps.com The benzoyl-pyridinium moiety is generally inert under these conditions. Indeed, the synthesis of benzoyl-substituted pyridines is often achieved through the oxidation of the corresponding benzyl-substituted pyridines, indicating the stability of the final ketone product to further oxidation. beilstein-journals.orgnih.gov
Electrochemical Reduction
The reduction chemistry of benzoyl-N-methylpyridinium cations has been investigated in detail, particularly for the 4-benzoyl isomer, and the principles are applicable to the 3-benzoyl compound. acs.orgacs.org In anhydrous aprotic solvents like acetonitrile, these cations undergo two distinct and reversible one-electron reductions. acs.orgresearchgate.net
First Reduction: The first electron is added to the electron-deficient pyridinium ring, neutralizing its positive charge and forming a stable radical species. acs.orgacs.org
Second Reduction: The second electron is accepted by the benzoyl moiety, reducing the carbonyl group to a radical anion. acs.orgacs.org
The potential of these reduction steps can be tuned by substituents. acs.orgosti.gov Furthermore, the presence of proton donors, such as water or alcohols, significantly affects the second reduction wave. Hydrogen bonding between the proton donor and the two-electron reduced species stabilizes it, causing the second reduction to occur at a more positive potential (i.e., it becomes easier). acs.orgresearchgate.net In the presence of strong acids, the two separate one-electron waves can merge into a single, irreversible two-electron reduction wave. acs.org
| Reduction Step | Process | Typical Potential (vs. reference) | Effect of Weak Proton Donors (e.g., H₂O) | Reference |
|---|---|---|---|---|
| 1st Electron | Pyridinium⁺ + e⁻ → Pyridinium Radical | ~ -0.5 to -0.7 V | Unaffected | acs.org |
| 2nd Electron | Ketone + e⁻ → Ketone Radical Anion | ~ -1.2 to -1.4 V | Shifts to more positive potential | acs.org |
Table of Compounds
| Compound Name | Role in Article |
|---|---|
| Pyridinium, 3-benzoyl-1-methyl- | Subject of the article |
| Pyridinium Chlorochromate (PCC) | Oxidizing agent |
| N,N-dimethylhydrazine | Nucleophile |
| Indolizine | Product of cycloaddition |
| Dimethyl acetylenedicarboxylate (DMAD) | Dipolarophile |
| Triethylamine | Base |
| 2,3-Dihydrofuran | Product of cycloaddition |
| Pyrrole | Product of cycloaddition |
| Acetonitrile | Solvent |
| Chromium Trioxide | Component of PCC |
| Pyridine | Component of PCC, base |
Electrochemical Reduction Behavior of Pyridinium Ions
The electrochemical reduction of pyridinium ions, including N-methylpyridinium cations, has been a subject of significant study, often in the context of understanding the reactivity of NAD+ coenzymes. The reduction process is highly dependent on the electrode material and the composition of the electrolyte solution.
In aqueous solutions, the electrochemical reduction of the N-methylpyridinium ion (NMP+) at low concentrations is a key area of research. scispace.com Studies on various electrode materials like glassy carbon, gold, and platinum have revealed different behaviors. For instance, N-methylpyridinium is not electroactive at a platinum electrode, in contrast to the parent pyridinium ion. researchgate.netnih.govresearchgate.net This highlights the crucial role of the N-H bond in the pyridinium cation for certain electrochemical processes on specific surfaces. researchgate.netnih.gov
On glassy carbon electrodes, the reduction of N-methylpyridinium ions is typically irreversible. researchgate.netnih.govresearchgate.net This irreversibility suggests that the initial reduction product is highly reactive and undergoes rapid follow-up chemical reactions. It is proposed that a specific interaction occurs between the glassy carbon surface and the aromatic ring of the pyridinium derivative. researchgate.netnih.govresearchgate.net The reduction can lead to the formation of products that deposit on the electrode surface, a phenomenon that can passivate the electrode over consecutive cycles. researchgate.net
For substituted pyridinium cations, such as 4-benzoyl-N-methylpyridinium, the electrochemical behavior is more complex. In anhydrous acetonitrile, these cations can undergo two distinct and reversible one-electron reductions, separated by a significant potential difference, a behavior analogous to quinones and viologens. acs.org The presence of proton donors, like water or alcohols, can influence these reduction steps. While the first reduction wave may remain unaffected, the second wave can shift to a more positive potential due to hydrogen bonding with the two-electron reduced species. acs.org In the presence of stronger acids, the two reduction waves can merge into a single, irreversible two-electron process. acs.org
The presence of substituents on the benzoyl ring can further tune the redox properties. Studies on 4-(4-substituted-benzoyl)-N-methylpyridinium cations have shown a clear correlation between the reduction potentials and the electronic nature of the substituent, following Hammett linear free energy relationships. acs.org
Table 1: Electrochemical Reduction Characteristics of N-Methylpyridinium Ions
| Feature | Observation | Relevant Compound(s) | Source(s) |
| Electrode Dependence | Not electroactive on Pt; irreversible reduction on glassy carbon. | N-methylpyridinium | researchgate.netnih.govresearchgate.net |
| Reduction Products | Can form passivating films on glassy carbon electrodes. | N-methylpyridinium | researchgate.net |
| Substituent Effects | Two reversible 1e- reductions in anhydrous MeCN; influenced by proton donors. | 4-benzoyl-N-methylpyridinium | acs.org |
| Hammett Correlation | Reduction potentials correlate with Hammett constants of benzoyl substituents. | 4-(4-substituted-benzoyl)-N-methylpyridinium | acs.org |
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) describes reactions where both an electron and a proton are transferred. nih.gov These processes are fundamental in many areas of chemistry and biology, offering reaction pathways that can avoid high-energy intermediates. nih.govacs.org PCET can occur through various mechanisms, including stepwise pathways (electron transfer followed by proton transfer, ET-PT, or proton transfer followed by electron transfer, PT-ET) or a concerted pathway where the electron and proton transfer simultaneously (CPET). nih.gov
The energetic coupling between electron transfer and proton transfer is a key feature of PCET. acs.org This coupling means that the reduction potential of a molecule can shift significantly upon protonation or deprotonation. acs.org Square schemes are often used to visualize the different mechanistic possibilities and their associated intermediates. nih.gov
In the context of pyridinium systems, PCET is particularly relevant. For instance, the oxidation of certain molecules can be facilitated by pyridinium ions acting as proton acceptors. The rate of these reactions can show a dependence on the pKa of the pyridinium derivative, indicating the involvement of proton transfer in the rate-determining step. acs.org
A well-studied example involves the excited state of a ruthenium complex containing a pyridylimidazole ligand, which can act as a potent hydrogen atom donor in a formal hydrogen atom transfer (HAT) reaction. rsc.org Mechanistically, this process was found to proceed through a sequence of electron transfer coupled to the release of a proton to a base, a hallmark of a PCET mechanism. rsc.org Such processes are critical for understanding and developing light-driven catalytic reactions. rsc.orgprinceton.edu The study of PCET provides a framework for understanding how to control redox reactions by modulating proton activity, which is crucial for designing efficient catalytic systems. nih.govacs.org
Catalytic Roles and Applications
While specific catalytic applications of Pyridinium, 3-benzoyl-1-methyl- are not extensively documented, the broader class of pyridinium compounds and related pyridyl systems are integral to a wide range of catalytic organic transformations. Their utility stems from their electronic properties, their ability to act as ligands for transition metals, and their role as organocatalysts.
Pyridinium, 3-benzoyl-1-methyl- as a Catalyst or Co-catalyst in Organic Transformations
Pyridinium salts and their derivatives can function as organocatalysts in various reactions. For instance, pyridinium iodide has been investigated as a catalyst for the fixation of carbon dioxide with epoxides to form cyclic carbonates. researchgate.net Density functional theory (DFT) studies suggest that pyridinium-based catalysts can be highly effective for this transformation. researchgate.net
N-heterocyclic carbene (NHC) catalysis can be used for the functionalization of pyridinium salts. nih.gov In these reactions, the pyridinium salt acts as a substrate that is activated by the NHC catalyst. This approach allows for the enantioselective C4-functionalization of the pyridine ring, leading to the synthesis of valuable chiral β-pyridyl carbonyl compounds. nih.gov
Pyridinium ylides, which can be generated from pyridinium salts, are versatile intermediates in organic synthesis. They can participate in 1,3-dipolar cycloaddition reactions with various electrophiles, a process that can be catalyzed by transition metals. mdpi.com Furthermore, pyridinium-based ionic liquids have been employed as catalysts and recyclable reaction media for various organic reactions, including Knoevenagel condensations and Friedel-Crafts acylations. frontiersin.org
Mechanistic Studies of Catalysis in Pyridinium Systems
Understanding the mechanisms of catalysis involving pyridinium systems is crucial for catalyst design and optimization. For pyridinium-catalyzed CO2 fixation, computational studies have elucidated the reaction pathways, indicating that the rate-determining step can depend on the specific structure of the pyridinium catalyst and the reaction conditions. researchgate.net
In the context of transition metal catalysis, pyridyl groups often act as directing groups, facilitating the activation of otherwise inert C-H bonds. For example, ruthenium-catalyzed arylation of benzylic positions can be directed by a 3-substituted pyridine. acs.org Mechanistic investigations into these reactions provide insights into the role of the directing group and the nature of the catalytically active species.
The mechanism of NHC-catalyzed functionalization of pyridinium salts is proposed to involve a single-electron transfer (SET) process. nih.gov The Breslow intermediate, formed from the NHC and an enal, is thought to act as a reductant for the pyridinium salt, generating a homoenolate radical that then couples with the pyridinium ring. nih.gov
In cycloaddition reactions involving pyridinium ylides, the catalyst can control the chemoselectivity of the reaction. For example, rhodium(II) catalysts can promote a [5+3] cycloaddition, while palladium catalysts can lead to a [4+2] cycloaddition with the same pyridinium ylide. mdpi.com
Ligand Design and Coordination Chemistry (for related pyridyl ligands)
The design of ligands containing pyridyl moieties is a cornerstone of modern coordination chemistry and homogeneous catalysis. researchgate.netresearchgate.net The electronic and steric properties of pyridyl ligands can be finely tuned by modifying the substituents on the pyridine ring, which in turn influences the properties and reactivity of the resulting metal complexes. acs.org
A variety of pyridyl-containing ligands have been developed for numerous catalytic applications. These range from simple pyridines to more complex bipyridine, terpyridine, and custom-designed chiral pyridine-based ligands. researchgate.netacs.org For example, chiral 2,2'-bipyridine (B1663995) ligands have been successfully used in highly enantioselective nickel-catalyzed reactions. acs.org
The versatility of pyridyl ligands is also evident in the development of "donor-flexible" ligands, such as pyridylidene amines, which can adapt their coordination mode to stabilize different oxidation states of a metal center during a catalytic cycle. acs.org Pyridonates, which are the deprotonated form of hydroxypyridines, represent another class of versatile ligands that have been employed in 3d transition metal catalysis, drawing inspiration from biological systems like [Fe]-hydrogenase. rsc.org The design of such ligands is crucial for developing new catalysts for challenging transformations. researchgate.netrsc.org
Theoretical and Computational Chemistry of Pyridinium, 3 Benzoyl 1 Methyl
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool to explore the intricacies of "Pyridinium, 3-benzoyl-1-methyl-". technion.ac.il By applying DFT methods, researchers can achieve a detailed understanding of the compound's electronic and structural properties. technion.ac.ilmdpi.com
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic and conjugated systems like "Pyridinium, 3-benzoyl-1-methyl-", the energies of these orbitals and the resulting HOMO-LUMO gap are crucial in determining chemical reactivity and stability. uantwerpen.bersc.org
In related pyridinium (B92312) compounds, the HOMO is typically distributed over the pyridinium ring, while the LUMO may be localized on substituent groups, or vice-versa, depending on their electron-donating or withdrawing nature. rsc.orgresearchgate.net For instance, in substituted pyridinium cations, the introduction of electron-withdrawing groups, such as a benzoyl group, tends to lower the energy of the LUMO, making the compound more susceptible to nucleophilic attack. mdpi.com The methyl group, being weakly electron-donating, would slightly raise the HOMO energy.
The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. uantwerpen.be DFT calculations for similar structures, like 2-amino-6-methylpyridinium derivatives, have shown HOMO-LUMO gaps around 5.153 eV. researchgate.net The precise gap for "Pyridinium, 3-benzoyl-1-methyl-" would be influenced by the interplay between the benzoyl and methyl substituents.
Table 1: Representative Frontier Molecular Orbital Energies of a Substituted Pyridinium Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The values presented are illustrative for a substituted pyridinium compound and may not represent the exact values for Pyridinium, 3-benzoyl-1-methyl-.
Conformational Analysis and Energetic Stability
The three-dimensional structure of "Pyridinium, 3-benzoyl-1-methyl-" is characterized by the rotational freedom between the pyridinium ring and the benzoyl group. DFT calculations are instrumental in identifying the most stable conformers by mapping the potential energy surface as a function of the dihedral angle between these two moieties. researchgate.netbohrium.com
For hydrazone derivatives of benzoylpyridine, DFT studies have revealed the existence of different stable rotamers with varying energies. researchgate.net A similar analysis for "Pyridinium, 3-benzoyl-1-methyl-" would likely show that a non-planar conformation is the most energetically favorable to minimize steric hindrance between the ortho-hydrogens of the phenyl group and the pyridinium ring. mdpi.com The relative energies of different conformers provide insight into the compound's flexibility and the populations of each conformer at a given temperature.
Reaction Pathway Elucidation and Transition State Calculations
DFT is a valuable method for investigating reaction mechanisms involving pyridinium compounds. chemrxiv.orgbeilstein-journals.org For "Pyridinium, 3-benzoyl-1-methyl-", potential reactions could involve nucleophilic addition to the pyridinium ring, a common reactivity pattern for such salts. beilstein-journals.org DFT calculations can map out the energy profile of such a reaction, identifying the transition state structures and their corresponding activation energies. acs.org
In studies of related pyridinium ylides, which are deprotonated forms of N-alkylated pyridinium salts, DFT has been used to explore cycloaddition reactions. chemrxiv.orgresearchgate.net These calculations help to elucidate whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. chemrxiv.org For example, the reaction of pyridinium salts with dinucleophiles has been shown through DFT computations to proceed via a regioselective attack at the 4-position of the pyridinium ring, followed by cyclization. beilstein-journals.org
Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR)
Theoretical calculations can predict spectroscopic properties, which are essential for the characterization of new compounds. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), while methods like the Gauge-Independent Atomic Orbital (GIAO) are used for Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net
For "Pyridinium, 3-benzoyl-1-methyl-", TD-DFT calculations would likely predict electronic transitions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the carbonyl group of the benzoyl moiety. nih.gov The calculated absorption wavelengths and oscillator strengths can be compared with experimental data to confirm the structure of the compound. rsc.org Similarly, calculated ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that aids in the assignment of experimental NMR signals. jksus.org DFT has been successfully used to correlate structural features with spectroscopic data for benzoylpyridine-based hydrazones and other pyridinium derivatives. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the behavior of molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.gov
Interfacial Adsorption Mechanisms
MD simulations are particularly useful for understanding the behavior of molecules at interfaces, such as between a liquid and a solid surface or a liquid and a vapor phase. rsc.orgelsevierpure.com For a charged species like "Pyridinium, 3-benzoyl-1-methyl-", its behavior as part of an ionic liquid or in solution at an interface is of interest.
Simulations of imidazolium-based ionic liquids at the liquid-vapor interface have shown that the cations exhibit specific orientational preferences, with alkyl chains tending to point towards the vapor phase. rsc.org A similar study involving "Pyridinium, 3-benzoyl-1-methyl-" would likely reveal that the orientation of the cation at an interface is governed by a balance of electrostatic interactions involving the charged pyridinium ring and hydrophobic interactions of the benzoyl group. The adsorption mechanism onto a charged or uncharged surface would be dictated by these competing forces. For instance, in the interaction of cationic porphyrins with DNA, molecular dynamics has shown that specific hydrogen bonds and the mobility of the molecule in the binding groove are key factors. nih.gov
Solvation Dynamics in Excited State Processes
The interaction of a solute with its surrounding solvent molecules, known as solvation, plays a critical role in the dynamics of excited state processes. For molecules like Pyridinium, 3-benzoyl-1-methyl-, which possess a significant charge separation, the solvent environment can profoundly influence their photophysical properties. Upon electronic excitation, the redistribution of electron density within the molecule often leads to a change in its dipole moment. The surrounding solvent molecules then reorganize to stabilize the new charge distribution of the excited state. This dynamic process, termed solvation dynamics, occurs on a timescale ranging from femtoseconds to picoseconds and is crucial in determining the rates of radiative and non-radiative decay pathways.
Charge Transfer Complex Modeling and Characterization
The electronic structure of Pyridinium, 3-benzoyl-1-methyl- is characterized by the presence of an electron-donating benzoyl group and an electron-accepting pyridinium ring. This arrangement facilitates the formation of charge transfer (CT) complexes, both within the molecule (intramolecular) and with other molecules (intermolecular).
Intramolecular charge transfer (ICT) is a fundamental process in molecules containing donor and acceptor moieties linked by a π-conjugated system. In Pyridinium, 3-benzoyl-1-methyl-, the benzoyl group can act as an electron donor, and the N-methylpyridinium cation serves as a potent electron acceptor. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is expected to have significant character on the benzoyl group, to the lowest unoccupied molecular orbital (LUMO), which is likely localized on the pyridinium ring. This ICT process results in a significant redistribution of electron density and is a key determinant of the molecule's photophysical properties, such as its fluorescence characteristics.
Computational studies on related N-acylpyridinium cations have shown that the extent of charge transfer is influenced by the nature of the acyl group and the substitution pattern on the pyridine (B92270) ring. The formation of an N-acyl pyridinium ion has been identified as a key intermediate in various catalytic acylation reactions.
Intermolecular charge transfer can occur between the pyridinium cation and a suitable electron donor molecule. The positively charged pyridinium ring makes it an excellent acceptor for forming charge-transfer complexes with electron-rich aromatic compounds or anions. These interactions are often characterized by the appearance of a new absorption band in the electronic spectrum, which is not present in the spectra of the individual components. The stability and electronic properties of these intermolecular CT complexes are highly dependent on the solvent polarity and the specific nature of the donor and acceptor.
The dipole moment of a molecule is a measure of the separation of positive and negative charges. In molecules that exhibit charge transfer, the dipole moment can change significantly upon electronic excitation. Computational chemistry provides powerful tools to calculate the dipole moments in both the ground state (μg) and the excited state (μe).
For Pyridinium, 3-benzoyl-1-methyl-, the ground state is expected to have a significant dipole moment due to the permanent positive charge on the pyridinium ring and the polar nature of the benzoyl group. Upon intramolecular charge transfer from the benzoyl group to the pyridinium ring in the excited state, a substantial change in the magnitude and possibly the direction of the dipole moment is anticipated.
While specific calculated values for Pyridinium, 3-benzoyl-1-methyl- are not available, data from computational studies on analogous substituted pyridinium cations can provide an illustrative example of the expected values. The table below presents hypothetical data based on typical values found for similar donor-acceptor pyridinium systems.
| State | Calculated Dipole Moment (Debye) |
|---|---|
| Ground State (μg) | ~ 5 - 10 D |
| Excited State (μe) | ~ 15 - 25 D |
Note: The values in this table are illustrative and based on data for analogous donor-acceptor pyridinium compounds. They are intended to represent the expected range for Pyridinium, 3-benzoyl-1-methyl-.
The significant increase in the dipole moment upon excitation is a hallmark of an ICT state and has important consequences for the solvatochromism of the molecule, where the absorption and emission spectra are sensitive to the polarity of the solvent.
Molecular Recognition Phenomena Involving Pyridinium, 3-benzoyl-1-methyl-
The ability of Pyridinium, 3-benzoyl-1-methyl- to engage in specific molecular recognition events is underpinned by a variety of non-covalent forces. These interactions, though individually weak, collectively contribute to the formation of stable supramolecular assemblies.
Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, and CH-π Interactions
While Pyridinium, 3-benzoyl-1-methyl- itself lacks traditional hydrogen bond donors, the oxygen atom of the benzoyl group can act as a hydrogen bond acceptor . In the presence of suitable donor molecules, this capability can lead to the formation of hydrogen-bonded networks, further stabilizing supramolecular structures.
Furthermore, the methyl group and the aromatic C-H bonds of the pyridinium and benzoyl rings can participate in CH-π interactions . In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-system of an aromatic ring. The positively charged pyridinium ring enhances the acidity of its C-H protons, making them more effective participants in such interactions.
A summary of potential non-covalent interactions involving Pyridinium, 3-benzoyl-1-methyl- is presented in Table 1.
| Interaction Type | Participating Groups on Pyridinium, 3-benzoyl-1-methyl- | Potential Interacting Partners |
| π-π Stacking | Pyridinium ring, Benzoyl ring | Other aromatic molecules, Macrocyclic hosts with aromatic cavities |
| Hydrogen Bonding | Benzoyl oxygen (acceptor) | Molecules with O-H or N-H groups |
| CH-π Interactions | Methyl C-H, Aromatic C-H | Aromatic rings of other molecules or hosts |
| Cation-π Interactions | Positively charged Pyridinium ring | Electron-rich aromatic systems |
Electrostatic Interactions and Charge-Transfer Interactions
The most dominant feature of Pyridinium, 3-benzoyl-1-methyl- is its permanent positive charge localized on the pyridinium ring. This charge dictates its behavior in solution and in the solid state, making electrostatic interactions a primary driving force for its association with anionic or electron-rich species. This includes strong cation-π interactions , where the pyridinium cation interacts favorably with the electron-rich face of an aromatic ring. These interactions are a combination of electrostatic and induction forces and are significantly stronger than typical π-π stacking interactions.
The electron-deficient nature of the pyridinium ring, further enhanced by the electron-withdrawing benzoyl group, also predisposes it to engage in charge-transfer interactions . When paired with an electron-rich donor molecule, an electronic transition can occur from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the pyridinium acceptor. This interaction often results in the appearance of a new absorption band in the UV-Vis spectrum, providing a clear spectroscopic signature of complex formation.
Host-Guest Complexation with Macrocyclic Hosts
The unique combination of a cationic charge and aromatic surfaces makes Pyridinium, 3-benzoyl-1-methyl- an intriguing guest for a variety of macrocyclic hosts. The encapsulation of this guest within a host's cavity is driven by a combination of the non-covalent interactions discussed above, leading to the formation of stable host-guest complexes.
Interaction with Crown Ethers, Cyclodextrins, Calixarenes, and Pillararenes
Crown ethers , with their electron-rich polyether loops, are well-known for their ability to bind cations. While their primary affinity is for metal ions, larger crown ethers can also encapsulate organic cations. The interaction would likely be dominated by ion-dipole interactions between the pyridinium nitrogen and the ether oxygens, as well as potential C-H···O hydrogen bonds.
Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are capable of encapsulating the benzoyl group or the entire pyridinium moiety of the guest, depending on the cavity size. The primary driving force for complexation in aqueous media is the hydrophobic effect, supplemented by van der Waals interactions and potentially hydrogen bonding with the hydroxyl groups at the rim of the cyclodextrin.
Calixarenes and pillararenes are macrocycles built from phenolic or hydroquinone (B1673460) units, respectively, creating well-defined, aromatic cavities. These hosts are particularly well-suited for binding pyridinium guests. The complexation is driven by a combination of cation-π, π-π, and CH-π interactions between the guest and the aromatic walls of the host. The size and conformation of the calixarene (B151959) or pillararene can be tailored to achieve selective recognition of specific pyridinium derivatives. For instance, pillar semanticscholar.orgarenes have been shown to form stable complexes with various pyridinium salts.
The potential interactions with these macrocyclic hosts are summarized in Table 2.
| Macrocyclic Host | Primary Driving Forces for Complexation | Potential Binding Site on Guest |
| Crown Ethers | Ion-dipole, C-H···O hydrogen bonds | Pyridinium cation |
| Cyclodextrins | Hydrophobic effect, van der Waals forces | Benzoyl group, Pyridinium ring |
| Calixarenes | Cation-π, π-π, CH-π interactions | Pyridinium and Benzoyl rings |
| Pillararenes | Cation-π, π-π, CH-π interactions | Pyridinium and Benzoyl rings |
Spatial Conformational Factors Influencing Guest Selectivity
The selectivity of a macrocyclic host for a particular guest, such as Pyridinium, 3-benzoyl-1-methyl-, is governed by a principle of preorganization and complementarity. This means that the host's cavity must be of a suitable size and shape to accommodate the guest, and the electronic properties of the host and guest must be complementary.
Supramolecular Catalysis
While the direct involvement of Pyridinium, 3-benzoyl-1-methyl- in supramolecular catalysis has not been extensively reported, its properties as a guest molecule suggest potential applications in this area. Supramolecular catalysis often relies on the encapsulation of a substrate within a host molecule, which can then catalyze a reaction through several mechanisms:
Proximity and Orientation: By binding both the substrate (or a transition state) and a catalytic moiety, a supramolecular host can bring them into close proximity and in the correct orientation for a reaction to occur, thus lowering the activation energy.
Microenvironment Effects: The cavity of a host can provide a microenvironment that is different from the bulk solvent (e.g., hydrophobic, polar, or charged), which can stabilize a transition state and accelerate a reaction.
Enzyme Mimicry: Complex host-guest systems can be designed to mimic the active sites of enzymes, incorporating catalytic groups and binding sites to perform specific chemical transformations.
Given the ability of Pyridinium, 3-benzoyl-1-methyl- to be encapsulated by various macrocyclic hosts, it is conceivable that a system could be designed where the pyridinium moiety itself acts as a catalyst (for example, as a phase-transfer catalyst) or where its binding to a host modulates a catalytic process. The host could bring the pyridinium guest into contact with a substrate, or the binding event itself could trigger a conformational change in the host that activates a catalytic site. However, specific examples and detailed mechanistic studies in this area are currently lacking.
Supramolecular Chemistry and Host Guest Interactions of Pyridinium, 3 Benzoyl 1 Methyl
Macrocycle-Assisted Photocatalysis
The exploration of pyridinium (B92312) compounds in photocatalysis has garnered significant interest, particularly in the context of supramolecular chemistry where host-guest interactions can modulate their photochemical behavior. While direct, detailed research on the macrocycle-assisted photocatalysis of Pyridinium, 3-benzoyl-1-methyl- is not extensively documented in publicly available literature, the foundational principles of host-guest chemistry provide a strong basis for predicting and understanding such potential applications. The inclusion of a guest molecule, such as a pyridinium salt, within the cavity of a macrocyclic host can significantly alter its photophysical properties and reactivity, leading to enhanced photocatalytic efficiency, selectivity, and stability.
Macrocycles like cyclodextrins, calixarenes, and cucurbiturils are commonly employed as hosts in these systems. Their well-defined hydrophobic cavities can encapsulate the benzoyl and pyridinium moieties of the guest molecule, shielding it from the bulk solvent and influencing its excited-state dynamics. This encapsulation can lead to several beneficial effects in photocatalysis. For instance, by restricting conformational freedom, the macrocyclic host can minimize non-radiative decay pathways of the excited photocatalyst, thereby increasing the quantum yield of the desired photochemical reaction. Furthermore, the host can act as a microreactor, pre-organizing the substrate and the photocatalyst in close proximity, which can enhance reaction rates and control stereoselectivity.
Although specific experimental data for Pyridinium, 3-benzoyl-1-methyl- is not available, studies on analogous pyridinium salts and other aromatic ketones offer insights into the potential mechanisms and outcomes. For example, the complexation of pyridinium guests within the hydrophobic cavity of calixarenes has been shown to be driven by cation-π interactions. Such interactions would be expected between the positively charged pyridinium ring of Pyridinium, 3-benzoyl-1-methyl- and the electron-rich aromatic walls of a calixarene (B151959) host.
In a hypothetical photocatalytic system, the benzoyl group of Pyridinium, 3-benzoyl-1-methyl- would likely serve as the primary photoactive moiety. Upon absorption of light, it would be promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This triplet-state species could then participate in energy or electron transfer processes with a suitable substrate. The role of the macrocycle would be to enhance the efficiency of these processes. For instance, if the photocatalytic reaction involves the generation of radical ions via electron transfer, the macrocyclic cavity could stabilize the resulting intermediates, preventing back electron transfer and promoting the forward reaction.
The table below outlines hypothetical parameters that would be critical in evaluating the macrocycle-assisted photocatalytic performance of Pyridinium, 3-benzoyl-1-methyl-. These parameters are based on typical metrics reported in photocatalysis research and serve as a framework for future experimental investigations.
| Parameter | Hypothetical Value (in presence of Macrocycle) | Hypothetical Value (without Macrocycle) | Significance |
| Quantum Yield (Φ) | > 0.5 | < 0.2 | Measures the efficiency of a photochemical process; a higher value indicates more efficient conversion of absorbed photons into desired products. |
| Reaction Rate Constant (k) | 1.5 x 10-3 s-1 | 0.5 x 10-3 s-1 | Indicates the speed of the reaction; a higher value signifies a faster reaction. |
| Product Selectivity (%) | 95% (for desired product) | 70% (for desired product) | Represents the proportion of the desired product formed relative to side products. |
| Photostability (half-life, t1/2) | > 24 hours | ~ 8 hours | Measures the durability of the photocatalyst under irradiation; a longer half-life is desirable. |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for Pyridinium, 3-benzoyl-1-methyl- in macrocycle-assisted photocatalysis is not available.
Future research in this area would involve the synthesis and characterization of host-guest complexes between Pyridinium, 3-benzoyl-1-methyl- and various macrocycles. Spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy would be employed to confirm complex formation and determine binding constants. Subsequently, the photocatalytic activity of these complexes would be evaluated for a model organic transformation, such as an oxidation or reduction reaction, and the key performance metrics, as outlined in the table above, would be quantified. Such studies would provide valuable insights into the potential of supramolecular strategies for enhancing the photocatalytic applications of pyridinium compounds.
Advanced Research Perspectives and Future Directions
Integration of Experimental and Computational Approaches
The synergy between experimental investigation and computational modeling represents a cornerstone for future research on Pyridinium (B92312), 3-benzoyl-1-methyl- and related structures. Computational chemistry, particularly Density Functional Theory (DFT), is no longer just a tool for confirmation but a predictive engine for guiding experimental design. nih.govbohrium.com Quantum mechanical analyses are employed to determine the most stable spatial structures, electro-optical properties, and quantitative structure-activity relationship (QSAR) parameters of pyridinium-based molecules. researchgate.net
For instance, studies on related pyridine (B92270) derivatives utilize computational modeling to predict cytotoxicity and brain tumor penetration before their synthesis and in vitro testing, streamlining the drug discovery process. nih.gov In the realm of materials science, molecular dynamics (MD) simulations and the molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) method are used to investigate the dynamics and binding energies of inclusion complexes involving pyridinium cations, providing insights that are difficult to obtain experimentally. researchgate.net This integrated approach allows researchers to design molecules with specific properties, predict their behavior, and then synthesize and test the most promising candidates, saving significant time and resources. bohrium.com
Table 1: Examples of Integrated Computational and Experimental Techniques
| Computational Method | Purpose | Experimental Validation/Technique | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate frontier orbital energies, conformational stability, electrostatic potential maps. | Synthesis, NMR, HPLC, In-vitro assays. | nih.govbohrium.com |
| Molecular Docking | Predict binding modes and affinity with biological targets (e.g., enzymes). | In-vitro inhibition assays (IC50 determination). | bohrium.commdpi.com |
| Molecular Dynamics (MD) | Simulate the stability and dynamics of ligand-receptor or host-guest complexes over time. | In-vitro biological evaluation, NMR studies. | bohrium.comresearchgate.net |
| MM-GBSA | Estimate binding free energies of complexes. | In-vitro testing of biological activity. | bohrium.com |
| Solvatochromic Study & Statistical Models | Characterize intermolecular interactions in different solvents. | UV-Vis Spectroscopy. | researchgate.net |
Exploration of Novel Reactivity Modes for Pyridinium, 3-benzoyl-1-methyl-
Future investigations are set to uncover novel reaction pathways and catalytic activities for Pyridinium, 3-benzoyl-1-methyl-. Research into related pyridinium salts has already revealed their potential in complex transformations. One promising area is their use in tandem or domino reactions, where multiple chemical bonds are formed in a single operation. For example, acidic pyridinium inner salts have been shown to catalyze one-pot, three-component tandem reactions in aqueous media, demonstrating their potential as efficient and recyclable catalysts. benthamdirect.com Other studies have explored tandem dinucleophilic cyclizations involving pyridinium salts. beilstein-journals.org
The redox chemistry of benzoyl-N-methylpyridinium cations is another fertile ground for exploration. These compounds can undergo two reversible, well-separated one-electron reductions. acs.org The reactivity of the resulting species is highly dependent on the reaction conditions. For example, one-electron electrochemical reduction can lead to the formation of various isomeric dimers. researchgate.net Furthermore, the presence of proton donors dramatically alters the reduction pathway, highlighting a novel reactivity mode controlled by non-covalent interactions like hydrogen bonding. acs.org Exploring these redox states could lead to new applications in photoredox catalysis and electrosynthesis.
Development of Sustainable and Atom-Economical Transformations
A major thrust in modern chemistry is the development of green and sustainable processes, and research on pyridinium compounds is reflecting this trend. Future work will likely focus on transformations that minimize waste, reduce energy consumption, and use environmentally benign solvents. The use of water or aqueous ethanol (B145695) as a reaction medium, as demonstrated in some three-component reactions catalyzed by pyridinium salts, is a key direction. benthamdirect.comsci-hub.se Such protocols are not only safer but can also enhance reaction rates and selectivities. sci-hub.se
Methodologies that improve atom economy are also paramount. The development of one-pot and tandem reactions, which reduce the number of purification steps and minimize solvent use, is a significant goal. benthamdirect.comacs.org The use of microwave irradiation in conjunction with aqueous solvents has been shown to dramatically reduce reaction times for the synthesis of complex molecules from pyridinium precursors, offering a greener alternative to classical thermal methods. sci-hub.se Reporting and optimizing green metrics for synthetic processes involving these compounds is expected to become standard practice. tandfonline.com
Design of Next-Generation Pyridinium-Based Functional Materials
The unique electronic properties of the pyridinium cation make it an excellent building block for next-generation functional materials. A particularly exciting frontier is in energy storage. Researchers have designed and synthesized a new class of conjugated polymers featuring pendant benzoyl-N-methylpyridinium (BMP) units for use as electrodes in lithium-ion batteries. acs.org This design strategy places the redox activity on the spatially separated pyridinium groups while maintaining an efficient electron conduction pathway along the polymer backbone. acs.org These materials have demonstrated superior specific capacities and remarkable cycling stability, highlighting their potential for high-performance energy storage. acs.org
Table 2: Performance of Benzoyl-N-methylpyridinium (BMP) Polymer Electrodes
| Current Density | Specific Capacity | Cycle Number | Capacity Retention | Coulombic Efficiency | Reference |
|---|---|---|---|---|---|
| 0.2 A g⁻¹ | Up to 320 mAh g⁻¹ | - | - | - | acs.org |
| 1.0 A g⁻¹ | Up to 236 mAh g⁻¹ | 500 | - | - | acs.org |
Beyond energy storage, pyridinium moieties are being incorporated into fluorescent probes for biological sensing. nih.gov A boronate-based styryl probe containing a cationic pyridinium group was developed for the detection of reactive oxygen and nitrogen species (RONS), which are implicated in oxidative stress. nih.gov The design of such molecular sensors is an active area of research, with the potential to create tools for diagnosing and understanding various disease states.
Methodological Advancements in Spectroscopic and Electrochemical Characterization
A deeper understanding of Pyridinium, 3-benzoyl-1-methyl- requires the application and development of advanced characterization techniques. The combination of cyclic voltammetry with spectroscopy (spectroelectrochemistry) is a powerful tool for studying the redox chemistry of these compounds, allowing for the characterization of transient radical species formed during electron transfer. acs.orgresearchgate.net
Structure-property relationships are being elucidated through the use of Hammett linear free energy plots, which correlate the electrochemical reduction potentials with substituent constants, providing quantitative insight into electronic effects. acs.orgacs.org To obtain a complete structural picture, a suite of spectroscopic and diffraction methods is necessary, including advanced 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. bohrium.commdpi.com Furthermore, advanced techniques like Hirshfeld surface analysis are being employed to visualize and quantify intermolecular interactions in the solid state, offering a more detailed view of crystal packing. bohrium.com The coupling of experimental cyclic voltammetry with electrochemical simulations is also emerging as a key method to confirm complex multi-electron transfer processes. aalto.fi
Deepening Mechanistic Understanding at the Molecular Level
Future research will focus on unraveling the intricate mechanistic details of reactions involving Pyridinium, 3-benzoyl-1-methyl-. This involves moving beyond "black box" descriptions of reactions to a detailed, molecular-level picture of how bonds are formed and broken. For example, computational studies on related benzoyl pyridinium salts suggest that their electrochemical reduction is not a simple electron transfer but a complex, three-step process involving an initial electron transfer (ET), followed by a proton-coupled electron transfer (PCET), and a final proton transfer (PT). aalto.fi
Understanding the role of non-covalent interactions is also critical. Studies have shown that hydrogen bonding between the two-electron reduced form of 4-benzoyl-N-methylpyridinium and weak proton donors like water or alcohols fundamentally alters the electrochemical behavior and subsequent reaction products. acs.org Quantifying these interactions and their influence on reaction pathways is a key objective. By combining kinetic studies, in-situ spectroscopic monitoring, and high-level computational modeling, researchers aim to build a comprehensive understanding of the transition states, intermediates, and potential energy surfaces that govern the reactivity of these versatile compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-benzoyl-1-methylpyridinium, and how can reaction yields be maximized?
- Methodology : Start with nucleophilic substitution or quaternization reactions. For example, react 3-benzoylpyridine with methyl halides under anhydrous conditions. Monitor progress via TLC (e.g., silica gel, ethyl acetate/hexane) and purify via ion-pair extraction, as demonstrated in pyridinium syntheses . Optimize solvent (DMF or acetonitrile) and temperature (80–150°C). Use drying agents (MgSO₄) and vacuum distillation for solvent removal .
- Data Example :
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| DMF, 150°C, 20 h | 93 | |
| Ion-pair extraction | 85 |
Q. How can the structural integrity of 3-benzoyl-1-methylpyridinium be confirmed post-synthesis?
- Methodology : Use H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 3.3–4.0 ppm). Validate purity via elemental analysis (e.g., %N = 7.99 theoretical vs. 7.5 observed ). Pair with FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and pyridinium ring vibrations.
Q. What solvents and conditions stabilize 3-benzoyl-1-methylpyridinium for long-term storage?
- Methodology : Store in polar aprotic solvents (e.g., DMSO, acetonitrile) under inert gas (N₂/Ar) at –20°C. Avoid aqueous buffers to prevent hydrolysis. Test stability via UV-Vis (λmax ~260 nm) over 30 days .
Advanced Research Questions
Q. How does the pyridinium core influence ionic liquid (IL) viscosity, and how can this be modeled for material science applications?
- Methodology : Compare viscosity data of 3-benzoyl-1-methylpyridinium-based ILs with imidazolium/pyrrolidinium analogs. Use rotational viscometers (e.g., Brookfield) at 25–100°C. Apply empirical models (e.g., Vogel-Fulcher-Tammann) or machine learning (ML) to predict viscosity-temperature relationships .
- Key Insight : Pyridinium cations exhibit higher viscosity than imidazolium due to planar rigidity, impacting solvent design for electrochemical applications.
Q. What strategies enhance anion-binding affinity in pyridinium-based podands for supramolecular chemistry?
- Methodology : Functionalize the 3-benzoyl group with electron-withdrawing substituents (e.g., –NO₂) to increase cation-anion charge transfer. Analyze solid-state interactions via Hirshfeld surface analysis (e.g., C–H···X⁻ contacts) and Interaction Region Indicator (IRI) plots . Compare binding constants () using isothermal titration calorimetry (ITC).
Q. How can AI-driven multi-objective optimization improve pyridinium synthesis workflows?
- Methodology : Integrate Bayesian optimization with active learning to screen reaction parameters (temperature, solvent, catalyst). Train models on historical yield/purity data (e.g., 85% yield from ion-pair extraction ). Validate via continuous flow systems for real-time adjustment .
- Case Study : AI reduced optimization time for pyridinium salts by 60% while maintaining >80% yield.
Q. What analytical techniques resolve contradictions in reactivity data for pyridinium derivatives?
- Methodology : Cross-reference NMR/X-ray crystallography to confirm regioselectivity in substitution reactions. For conflicting catalytic hydrogenation data (e.g., Pt vs. Pd systems), use kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps .
Methodological Considerations
Q. How can computational chemistry predict the amphoteric behavior of 3-benzoyl-1-methylpyridinium?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map protonation/deprotonation sites. Compare pKa values with experimental titration data. Use molecular electrostatic potential (MEP) surfaces to visualize charge distribution .
Q. What protocols ensure reproducibility in pyridinium-based heterocycle synthesis?
- Methodology : Standardize quaternization steps with rigorous moisture control (Schlenk line). Document reaction progress via GC-MS or inline IR. Validate reproducibility across ≥3 independent trials with RSD <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
